REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.C([Li])CCC.[C:16]([O:20][C:21](=[O:35])[N:22]([CH2:27][C:28]1[CH:29]=[N:30][C:31](Br)=[CH:32][CH:33]=1)[CH2:23][CH2:24][O:25][CH3:26])([CH3:19])([CH3:18])[CH3:17]>C1COCC1.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:31]3[N:30]=[CH:29][C:28]([CH2:27][N:22]([CH2:23][CH2:24][O:25][CH3:26])[C:21](=[O:35])[O:20][C:16]([CH3:17])([CH3:18])[CH3:19])=[CH:33][CH:32]=3)[S:10][C:3]=12 |f:4.5.6|
|
Name
|
|
Quantity
|
8.84 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)C=CS2
|
Name
|
|
Quantity
|
20.86 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
52.1 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
It was then partitioned between saturated aqueous NaHCO3 solution and EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography, eluents Hexane/EtOAc
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)C2=CC=C(C=N2)CN(C(OC(C)(C)C)=O)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |